BENGHE Methodological & Application

Check Availability & Pricing

Methods for Studying FGF1 in Wound Healing
Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fibroblast Growth Factor 1

Cat. No.: B1166094

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor 1 (FGF1), also known as acidic FGF, is a potent mitogen and a key
regulator of tissue repair and regeneration. Its pleiotropic effects on cell proliferation, migration,
differentiation, and angiogenesis make it a crucial molecule in the complex process of wound
healing.[1][2][3] Understanding the mechanisms of FGF1 action and its therapeutic potential
requires robust and reproducible experimental models. These application notes provide
detailed protocols for in vitro, in vivo, and ex vivo models to study the efficacy and mechanisms
of FGF1 in wound healing.

l. In Vitro Models for FGF1 Function in Wound
Healing

In vitro assays are essential for dissecting the specific cellular effects of FGF1. They offer a
controlled environment to study cell proliferation, migration, and angiogenesis, which are critical
components of the wound healing process.

Cell Proliferation Assay

This assay quantifies the effect of FGF1 on the proliferation of key cell types involved in wound
healing, such as fibroblasts and endothelial cells.
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Protocol: MTT Assay for Cell Proliferation
e Cell Seeding:

o Culture human dermal fibroblasts or human umbilical vein endothelial cells (HUVECS) in
appropriate growth medium.

o Seed 5 x 103to 2 x 10* cells per well in a 96-well plate and incubate for 24 hours at 37°C
and 5% CO: to allow for cell attachment.[4]

e Serum Starvation (Optional):

o To synchronize the cell cycle and reduce basal proliferation rates, replace the growth
medium with a low-serum (0.5-2% FBS) or serum-free medium and incubate for 12-24
hours.[5]

e FGF1 Treatment:

o Prepare serial dilutions of recombinant human FGF1 (e.g., 0.1, 1, 10, 50, 100 ng/mL) in a
low-serum medium.

o Remove the starvation medium and add 100 pL of the FGF1 solutions to the respective
wells. Include a vehicle control (medium without FGF1).

o Incubate for 48 hours at 37°C and 5% CO-.
e MTT Assay:

o Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at
37°C.

o Remove the medium and add 100 pL of DMSO to each well to dissolve the formazan
crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis:
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o Calculate the percentage of cell proliferation relative to the vehicle control.

Table 1. Representative Data for FGF1-Induced Cell Proliferation

FGF1 Concentration Fibroblast Proliferation (%  Endothelial Cell

(ng/mL) of Control) Proliferation (% of Control)
0 (Control) 100 100

1 125 130

10 180 195

50 250 260

100 260 275

Cell Migration Assay (Scratch Assay)

The scratch assay is a straightforward method to study directional cell migration in vitro,
mimicking the migration of cells to close a wound.[6][7]

Protocol: Scratch Wound Healing Assay
o Cell Seeding:

o Seed fibroblasts or keratinocytes in a 12-well plate at a density that will form a confluent
monolayer within 24 hours (e.g., 2 x 10° cells/well).[8]

e Creating the Scratch:

o Once the cells are confluent, use a sterile 200 UL pipette tip to create a straight scratch
down the center of each well.[7]

e Washing and Treatment:
o Gently wash the wells with PBS to remove detached cells.

o Replace the PBS with a low-serum medium containing different concentrations of FGF1
(e.g., 0, 10, 50 ng/mL).
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e Imaging:

o Capture images of the scratch in the same position for each well at 0 hours and then at

regular intervals (e.g., 8, 24, 48 hours) using a phase-contrast microscope.[3]

e Data Analysis:

o Measure the width or area of the scratch at each time point using image analysis software

(e.g., Imageld).

o Calculate the percentage of wound closure using the formula: % Wound Closure = [(Areao

- Arear) / Areao] x 100 where Areao is the initial scratch area and Areat is the scratch area

at a given time point.

Table 2: Representative Data for FGF1-Induced Wound Closure (Scratch Assay)

Time (hours) Treatment Wound Closure (%)
0 All 0

24 Control 25

24 FGF1 (50 ng/mL) 60

48 Control 55

48 FGF1 (50 ng/mL) 95

Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay assesses the ability of FGF1 to promote the formation of capillary-like structures by

endothelial cells, a key step in angiogenesis.[9]

Protocol: Endothelial Cell Tube Formation Assay

e Plate Coating:

o Thaw basement membrane extract (e.g., Matrigel) on ice.

© 2025 BenchChem. All rights reserved.

4 /15 Tech Support


https://med.virginia.edu/otolaryngology/wp-content/uploads/sites/244/2020/06/Scratch-Assay-protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Coat the wells of a 96-well plate with 50-100 pL of the extract and incubate at 37°C for 30-
60 minutes to allow for gel formation.[10]

o Cell Seeding and Treatment:

o Harvest HUVECs and resuspend them in a basal medium containing different
concentrations of FGF1 (e.g., 0, 10, 50 ng/mL).

o Seed 1 x 10%to 1.5 x 10* cells onto the gelled matrix in each well.
 Incubation and Imaging:
o Incubate the plate at 37°C and 5% CO: for 4-24 hours.

o Visualize and photograph the formation of tube-like structures using an inverted
microscope.

o Data Analysis:

o Quantify angiogenesis by measuring parameters such as the number of nodes, number of
branches, and total tube length using image analysis software.

Table 3: Representative Data for FGF1-Induced Tube Formation

Number of Total Tube Length
Treatment Number of Nodes

Branches (um)
Control 15 20 1500
FGF1 (50 ng/mL) 45 60 4500

Il. In Vivo Models for FGF1 in Wound Healing

Animal models are indispensable for studying the complex interplay of cellular and molecular
events in a physiological context. The murine excisional wound model is a widely used and
reproducible method.[11][12][13]

Murine Full-Thickness Excisional Wound Model
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Protocol: Murine Excisional Wound Healing
e Animal Model:
o Use 8-12 week old male C57BL/6 mice.
e Anesthesia and Hair Removal:
o Anesthetize the mice using isoflurane or another approved anesthetic.
o Shave the dorsal surface and clean the area with an antiseptic solution.
e Wound Creation:

o Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm
biopsy punch.[12]

o FGF1 Application:
o Prepare FGF1 in a suitable vehicle, such as a hydrogel or saline.

o Topically apply a defined amount of FGF1 (e.g., 1-10 pg) to one wound, and the vehicle
alone to the contralateral wound as a control.[14]

o Cover the wounds with a semi-occlusive dressing.
e Wound Closure Analysis:
o Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).
o Trace the wound margins and calculate the wound area using image analysis software.
o Calculate the percentage of wound closure relative to the initial wound area.
o Tissue Harvesting and Analysis:

o At selected time points, euthanize the mice and harvest the entire wound, including a
margin of surrounding healthy skin.
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o Process the tissue for histological analysis (H&E, Masson's trichrome),
immunohistochemistry, or molecular analysis.[15]

Table 4: Representative Data for FGF1-Accelerated Wound Closure In Vivo

Wound Area Remaining

Days Post-Wounding Treatment

(%)
0 Both 100
7 Vehicle Control 65
7 FGF1 (5 pg) 35
14 Vehicle Control 20
14 FGF1 (5 pg) 5

Assessment of Angiogenesis in Wound Tissue

Protocol: Immunohistochemistry for CD31

o Tissue Preparation:
o Fix the harvested wound tissue in 10% neutral buffered formalin and embed in paraffin.
o Cut 4-5 pm sections and mount them on positively charged slides.[16]

e Antigen Retrieval:
o Deparaffinize and rehydrate the tissue sections.

o Perform heat-induced epitope retrieval using an appropriate buffer (e.qg., citrate buffer, pH
6.0).[17]

e Immunostaining:

o Block endogenous peroxidase activity and non-specific binding sites.
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o Incubate the sections with a primary antibody against CD31 (a marker for endothelial
cells) overnight at 4°C.[18]

o Wash and incubate with an appropriate HRP-conjugated secondary antibody.[16]

o Develop the signal using a DAB substrate and counterstain with hematoxylin.

o Data Analysis:
o Capture images of the stained sections.

o Quantify the microvessel density by counting the number of CD31-positive vessels per
high-power field in the granulation tissue.[19]

lll. Ex Vivo Models for FGF1 in Wound Healing

Ex vivo models using human skin explants bridge the gap between in vitro and in vivo studies,
allowing for the investigation of wound healing in a human tissue context.

Protocol: Human Skin Explant Wound Healing Model
o Tissue Acquisition:

o Obtain fresh human skin from elective surgeries (e.g., abdominoplasty) with appropriate
ethical approval and patient consent.

o Explant Preparation:
o Remove subcutaneous fat and cut the skin into 8-10 mm punch biopsies.

o Create a full-thickness wound in the center of each explant using a smaller biopsy punch
(e.g., 4 mm).

e Culture and Treatment:

o Place the explants in a 6-well plate containing culture medium, with the dermal side down
on a sterile grid to create an air-liquid interface.

o Add FGF1 to the culture medium at desired concentrations.
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» Assessment of Re-epithelialization:
o Culture the explants for up to 14 days.
o Harvest the explants at different time points, fix, and process for histological analysis.

o Measure the extent of epithelial tongue migration from the wound edges to quantify re-
epithelialization.

IV. Analysis of FGF1 Signaling Pathways

FGF1 binding to its receptor (FGFR) triggers several downstream signaling cascades that
orchestrate the cellular responses in wound healing.[3][20][21] The primary pathways include
the RAS/MAPK, PI3K/AKT, and PLCy pathways.[3]

Western Blot Analysis of Key Signaling Proteins

Protocol: Western Blot for p-ERK

e Cell Culture and Treatment:
o Culture fibroblasts or endothelial cells to 70-80% confluency.
o Serum-starve the cells for 12-24 hours.

o Treat the cells with FGF1 (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60
minutes).

e Protein Extraction:

o Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and
phosphatase inhibitors.[22]

o Quantify the protein concentration using a BCA or Bradford assay.[23]
o SDS-PAGE and Western Blotting:

o Separate 20-40 ug of protein per lane on an SDS-polyacrylamide gel.[23]
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o Transfer the proteins to a PVDF membrane.
o Block the membrane with 5% BSA or non-fat milk in TBST.

o Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204)
overnight at 4°C.[22][24]

o Wash and incubate with an HRP-conjugated secondary antibody.

o Detect the signal using an ECL substrate.

o Data Analysis:

o Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
[23]

o Quantify the band intensities using densitometry software and normalize the p-ERK signal
to the total ERK signal.[5]

Table 5: Representative Data for FGF1-Induced ERK Phosphorylation

Time (minutes) Treatment p-ERK /| Total ERK Ratio
0 FGF1 (50 ng/mL) 1.0
5 FGF1 (50 ng/mL) 5.2
15 FGF1 (50 ng/mL) 8.5
30 FGF1 (50 ng/mL) 4.8
60 FGF1 (50 ng/mL) 2.1

V. Visualizing Workflows and Pathways
FGF1 Signaling Pathway in Wound Healing
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Caption: FGF1 signaling pathways in wound healing.

Experimental Workflow for In Vivo Wound Healing Study

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/product/b1166094?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Start: Murine Model

Anesthesia & Hair Removal

l

Create 6mm Excisional Wounds

Topical FGF1 Application

Apply Occlusive Dressing

Wound Closure Monitoring
(Photography)

Tissue Harvest
(Day 3, 7, 14)

Histology (H&E, CD31)
Western Blot (p-ERK)

Data Analysis & Interpretation

Click to download full resolution via product page

Caption: In vivo excisional wound healing workflow.
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VI. Conclusion

The methodologies described in these application notes provide a comprehensive framework
for investigating the role of FGF1 in wound healing. By employing a combination of in vitro, in
vivo, and ex vivo models, researchers can effectively elucidate the cellular and molecular
mechanisms of FGF1 action and evaluate its therapeutic potential for accelerating and
improving the quality of wound repair. The provided protocols and data tables serve as a
practical guide for designing and executing robust and reproducible studies in this critical area
of research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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